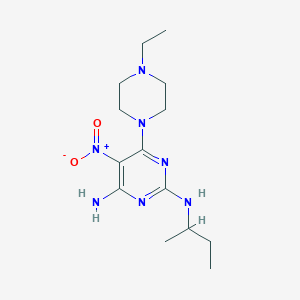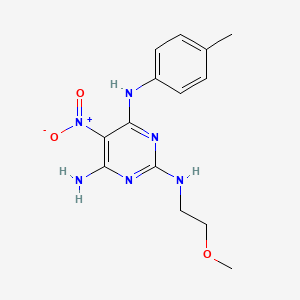
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Substitution with Piperazine: The 6-position of the pyrimidine ring is substituted with 4-ethylpiperazine through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.
Alkylation: The final step involves the alkylation of the amino group at the 2-position with butan-2-yl bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides, bases like sodium hydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-aminopyrimidine-2,4-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Corresponding pyrimidine derivatives.
Scientific Research Applications
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: It is used in research to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- N2-(butan-2-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
- N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-chloropyrimidine-2,4-diamine
- N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-methylpyrimidine-2,4-diamine
Uniqueness
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the ethylpiperazine moiety at the 6-position contribute to its potential therapeutic effects and its ability to interact with specific biological targets.
Properties
Molecular Formula |
C14H25N7O2 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
2-N-butan-2-yl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H25N7O2/c1-4-10(3)16-14-17-12(15)11(21(22)23)13(18-14)20-8-6-19(5-2)7-9-20/h10H,4-9H2,1-3H3,(H3,15,16,17,18) |
InChI Key |
PEKLNJBSTQUIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=C(C(=N1)N2CCN(CC2)CC)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]benzoate](/img/structure/B11259445.png)
![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259448.png)
![N-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxypropanamide](/img/structure/B11259451.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259467.png)

![N-(2,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259474.png)
![7-[4-(acetylamino)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259477.png)
![N-(3-methoxyphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11259480.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259491.png)
![5-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11259492.png)
![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11259498.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11259513.png)

